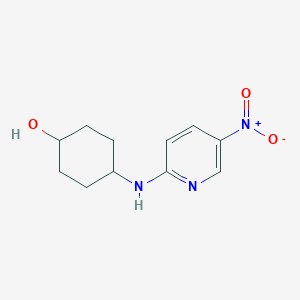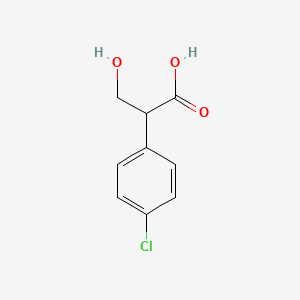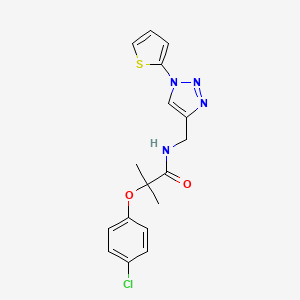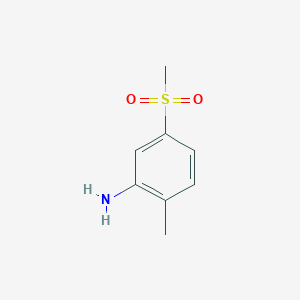
(1R,4R)-4-(5-Nitropyridine-2-ylamino)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4R)-4-(5-Nitropyridine-2-ylamino)cyclohexanol is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.259. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications du "(1R,4R)-4-(5-Nitropyridine-2-ylamino)cyclohexanol"
Chimie médicinale : Synthèse de composés pharmaceutiques : Le composé "this compound" peut servir de précurseur dans la synthèse de divers composés pharmaceutiques. Sa structure, qui comprend une partie nitropyridine, est particulièrement utile pour créer des molécules capables d'interagir avec des cibles biologiques. Par exemple, les nitropyridines sont connues pour être des intermédiaires clés dans le développement de médicaments ciblant les troubles du système nerveux central et les maladies cardiovasculaires .
Développement de pesticides : Création d'agrochimiques : Le groupe nitropyridine présent dans ce composé est également important dans le domaine de l'agrochimie. Il peut être utilisé pour synthétiser de nouveaux pesticides qui présentent une sélectivité et une puissance accrues contre les ravageurs agricoles. La possibilité de créer des pesticides ciblés peut conduire à des pratiques agricoles plus durables en réduisant la quantité de produits chimiques nécessaires à la protection des cultures .
Science des matériaux : Matériaux optiques non linéaires : Les dérivés de ce composé ont des applications potentielles dans le domaine de la science des matériaux, en particulier dans le développement de matériaux optiques non linéaires (NLO). Ces matériaux sont essentiels pour diverses technologies, notamment la conversion de fréquence laser, les communications optiques et l'informatique photonique. La présence du groupe nitropyridine peut améliorer les propriétés NLO de ces matériaux .
Synthèse organique : Blocs de construction pour les molécules complexes : En tant qu'intermédiaire de synthèse polyvalent, "this compound" peut être utilisé pour construire des molécules organiques complexes. Son squelette de cyclohexanol fournit un échafaudage qui peut être fonctionnalisé davantage pour créer diverses entités chimiques, qui peuvent être appliquées dans diverses branches de la chimie et de la biologie.
Chimie analytique : Normes chromatographiques : En chimie analytique, ce composé pourrait être utilisé comme étalon dans les méthodes chromatographiques pour aider à identifier et à quantifier des composés similaires dans des mélanges complexes. Sa structure unique lui permet de servir de point de référence pour calibrer les instruments et garantir l'exactitude des résultats analytiques.
Génie chimique : Technologie des microréactions : La synthèse de dérivés de la nitropyridine, y compris ce composé, peut bénéficier de la technologie des microréactions. Cette approche permet de manipuler de manière sûre et efficace les réactions exothermiques, qui sont courantes dans la synthèse de composés à base de nitropyridine. Les microréacteurs peuvent offrir un meilleur contrôle des conditions de réaction, conduisant à des rendements et des puretés plus élevés .
Propriétés
IUPAC Name |
4-[(5-nitropyridin-2-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10-4-1-8(2-5-10)13-11-6-3-9(7-12-11)14(16)17/h3,6-8,10,15H,1-2,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDYSSUMCHRNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-methoxybenzamide](/img/structure/B2565277.png)





![7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride](/img/structure/B2565285.png)

![1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2565289.png)

![2-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2565293.png)



